Salicylaldehyde

Catalog No.
S542336
CAS No.
90-02-8
M.F
C7H6O2
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicylaldehyde

CAS Number

90-02-8

Product Name

Salicylaldehyde

IUPAC Name

2-hydroxybenzaldehyde

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H

InChI Key

SMQUZDBALVYZAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)O

Solubility

Solubility in water, 1.7X10+4 mg/L at 86 °C
Slightly soluble in water
Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene
Soluble in most organic solvents and oils
17 mg/mL at 86 °C
slightly soluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2-hydroxybenzaldehyde, salicylaldehyde, Salicylaldehyde ester

Canonical SMILES

C1=CC=C(C(=C1)C=O)O

Description

The exact mass of the compound Salicylaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17 mg/ml at 86 °cin water, 4.17x10+4 mg/l at 25 °c (est)slightly soluble in waterslightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzenesoluble in most organic solvents and oils17 mg/ml at 86 °cslightly soluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187662. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of hydroxybenzaldehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Synthesis:

  • Precursor Molecule

    Salicylaldehyde serves as a vital starting material for the synthesis of numerous complex molecules. These include various heterocyclic compounds like coumarin, which possesses various medicinal properties []. It also plays a role in the creation of Schiff bases (salicylaldimines) and chelating agents [].

  • Analytical Chemistry

    Salicylaldehyde's ability to react with specific functional groups makes it useful in analytical assays. For instance, it can be employed in the colorimetric determination of primary amines through a fluorescence method []. Additionally, its derivatives like salicylaldehyde thiosemicarbazone aid in the simultaneous detection of molybdenum and iron [].

Plant Science and Biomarker Detection:

  • Plant Metabolite

    Salicylaldehyde is naturally produced by various plants []. Research suggests it might play a role in plant defense mechanisms against herbivores [].

  • Ketonuria Diagnosis

    Salicylaldehyde reacts with ketone bodies, a byproduct of incomplete fat metabolism, to form a colored complex. This property allows its use in the diagnosis of ketonuria, a condition associated with uncontrolled diabetes [].

Development of Novel Materials:

  • Fungicidal Properties: Recent studies explore the potential of salicylaldehyde derivatives as fungicides. By incorporating specific functional groups, researchers have developed derivatives with promising broad-spectrum antifungal activity []. This opens doors for the creation of eco-friendly alternatives to conventional fungicides.
  • Salicylaldehyde can exhibit various biological effects, and its safety profile is still under investigation.
  • Further research is required to fully understand its potential applications in different scientific fields.

Salicylaldehyde, also known as 2-hydroxybenzaldehyde, is an organic compound with the molecular formula C₇H₆O₂. It is characterized by a colorless oily liquid form and a distinct bitter almond odor at higher concentrations. This compound is an isomer of hydroxybenzaldehyde, alongside 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde. Salicylaldehyde serves as a precursor to various important organic compounds, including coumarin and several chelating agents. It can be naturally found in certain plants, such as buckwheat, and in the defensive secretions of specific beetle species like Chrysomela populi

Biological Activity:

Salicylaldehyde is a mild irritant to skin and eyes []. Inhalation of its vapors can cause respiratory irritation. It is also combustible []. Always consult safety data sheets (SDS) before handling salicylaldehyde and wear appropriate personal protective equipment (PPE) [].

Data:

  • The National Institute for Occupational Safety and Health (NIOSH) recommends an occupational exposure limit of 1 ppm (4 mg/m³) as a time-weighted average (TWA) for an 8-hour workday [].
Due to its functional groups. Some notable reactions include:

  • Condensation Reactions: Salicylaldehyde can undergo condensation with amines to form imines. For example, it reacts with ethylenediamine to yield the ligand salen .
  • Oxidation: The compound can be oxidized with hydrogen peroxide to produce catechol (1,2-dihydroxybenzene) through the Dakin reaction
    - Science Info" class="citation ml-xs inline" data-state="closed" href="https://scienceinfo.com/salicylaldehyde-reactions-application/" rel="nofollow noopener" target="_blank"> .
  • Heating Phenol and Chloroform: In the presence of sodium hydroxide or potassium hydroxide, this method leads to the formation of salicylaldehyde through a series of reactions involving dichlorocarbene

    Salicylaldehyde exhibits various biological activities. It has shown potential antibacterial properties and has been studied for its effects on certain cancer cell lines. Additionally, its presence in plant defenses indicates a role in ecological interactions. The compound's internal hydrogen bonding contributes to its stability and biological activity, which may enhance its interaction with biological targets .

Research on salicylaldehyde has highlighted its interactions with other chemical species:

  • Nucleophilic Addition: The compound reacts with nucleophiles such as amines and alcohols, forming various derivatives .
  • Photocatalytic Properties: Salicylaldehyde has shown potential as a photocatalyst when deprotonated, leading to increased fluorescence quantum yields .

Salicylaldehyde shares structural similarities with other hydroxybenzaldehydes but possesses unique properties due to its ortho positioning of functional groups. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
3-HydroxybenzaldehydeC₇H₆O₂Hydroxy group at meta position
4-HydroxybenzaldehydeC₇H₆O₂Hydroxy group at para position
VanillinC₈H₈O₃Contains a methoxy group and is widely used as a flavoring agent
Salicylic AcidC₇H₆O₃Contains an additional carboxylic acid group

Salicylaldehyde's unique internal hydrogen bonding enhances its stability and reactivity compared to these similar compounds, making it particularly valuable in synthetic applications and biological interactions

Phenol-Formaldehyde Condensation

The phenol-formaldehyde condensation represents one of the earliest approaches to salicylaldehyde synthesis, involving the direct reaction between phenol and formaldehyde under specific conditions [1] [2]. This method typically employs acid or base catalysts and operates through a two-step mechanism: initial hydroxymethylation followed by oxidation to the aldehyde functionality.

Under acidic conditions, the reaction proceeds through protonation of formaldehyde, creating a highly electrophilic methylol cation that attacks the activated phenolic ring [1]. The process typically requires temperatures of 95-100°C with reflux conditions for 4-22 hours, depending on the catalyst system employed [1]. Various acid catalysts have been investigated, including formic acid, oxalic acid, and sulfuric acid, with sulfuric acid demonstrating superior catalytic efficiency but producing slightly colored products that may limit applications requiring high purity [1].

The base-catalyzed variant involves phenoxide formation followed by nucleophilic attack on formaldehyde [3]. This pathway typically produces a mixture of hydroxymethylated products that require subsequent oxidation to yield the desired salicylaldehyde. The reaction mechanism involves electron delocalization in the phenoxide ion, making the ortho and para positions highly nucleophilic and susceptible to electrophilic attack [3].

Yields for phenol-formaldehyde condensation typically range from 40-60%, with the major limitation being the formation of mixed products requiring separation and purification steps [1]. The reaction also necessitates careful control of stoichiometry to prevent over-reaction and polymer formation, which can significantly reduce product yields.

Oxidation Pathways

Direct oxidation approaches to salicylaldehyde synthesis typically involve the conversion of saligenin (2-hydroxybenzyl alcohol) to the corresponding aldehyde using various oxidizing agents [4]. A particularly notable method employs molecular oxygen in the presence of manganese chelate catalysts under alkaline conditions [4].

The manganese-catalyzed aerobic oxidation process operates at moderate temperatures (20-100°C) and atmospheric pressure, making it environmentally attractive due to the use of molecular oxygen as the oxidant [4]. The manganese chelate catalyst, typically formed from manganous salts and chelating compounds such as ethylenediimino-di-o-cresol, facilitates the selective oxidation of the primary alcohol functionality while preserving the phenolic hydroxyl group [4].

This oxidation methodology demonstrates several advantages, including the use of a green oxidant (molecular oxygen), moderate reaction conditions, and yields typically ranging from 60-80% [4]. The reaction can be performed in lower alkanol solvents, with the salicylaldehyde product being readily separable through steam distillation following acidification of the reaction mixture [4].

Alternative oxidation pathways include the use of hydrogen peroxide under Dakin oxidation conditions, which has been explored using various water sources as environmentally benign reaction media [5]. These green oxidation approaches represent significant advances in sustainable salicylaldehyde production, offering reduced environmental impact compared to traditional methods.

Formylation Reactions

Reimer-Tiemann Reaction Mechanism and Applications

The Reimer-Tiemann reaction stands as one of the most widely recognized methods for ortho-formylation of phenols, converting phenol to salicylaldehyde through a dichlorocarbene-mediated mechanism [6] [7]. Named after Karl Reimer and Ferdinand Tiemann, this reaction employs chloroform and strong bases under biphasic conditions to achieve formylation [6].

The mechanism initiates with base-catalyzed deprotonation of chloroform to form a trichlorocarbanion, which rapidly undergoes alpha-elimination to generate dichlorocarbene (CCl₂), the key reactive intermediate [6] [7]. Simultaneously, the strong base deprotonates phenol to form the phenoxide anion, wherein the negative charge delocalizes into the aromatic ring, significantly enhancing nucleophilicity at the ortho and para positions [6].

The dichlorocarbene intermediate, being highly electron-deficient due to its two electron-withdrawing chlorine atoms, preferentially attacks the electron-rich phenoxide at the ortho position [6]. This selectivity arises from the favorable interaction between the electron-deficient carbene and the electron-rich aromatic system, consistent with electrophilic aromatic substitution patterns [6].

Following nucleophilic attack, the resulting dichloromethyl-substituted phenol intermediate undergoes basic hydrolysis to form the final salicylaldehyde product [6] [7]. The reaction typically requires heating to 60-95°C with vigorous stirring for 1-3 hours to ensure adequate mixing of the biphasic system [7] [8].

Yields for the Reimer-Tiemann reaction typically range from 20-80%, depending on reaction conditions and substrate substitution patterns [9]. The reaction demonstrates good functional group tolerance and can be applied to various phenolic substrates, including naphthols and electron-rich heterocycles such as pyrroles and indoles [6].

The primary limitations of the Reimer-Tiemann reaction include the use of toxic chloroform, the requirement for vigorous reaction conditions, and the potential for thermal runaway due to the highly exothermic nature of the process [6] [7]. Additionally, the biphasic nature of the reaction necessitates efficient mixing to achieve good conversion rates.

Duff Reaction: Hexamine Aromatic Formylation

The Duff reaction, also known as hexamine aromatic formylation, provides an alternative approach to benzaldehyde synthesis using hexamethylenetetramine (HMTA) as the formyl carbon source [10] [11]. This method was developed by James Cooper Duff and represents a significant advancement in avoiding halogenated formylating agents [10].

The reaction mechanism involves protonation of hexamethylenetetramine under acidic conditions, leading to ring-opening and exposure of an iminium group [10]. The resulting electrophilic iminium species undergoes nucleophilic attack by electron-rich aromatic compounds, particularly phenols, at positions ortho to electron-donating substituents [10] [11].

Following the initial nucleophilic addition, an intramolecular redox process occurs, elevating the benzylic carbon to the oxidation state of an aldehyde [10]. The final hydrolysis step provides the oxygen atom necessary for aldehyde formation, yielding the desired salicylaldehyde product [10].

Traditional Duff reaction conditions employ hexamethylenetetramine with boric acid and glycerol at elevated temperatures [11]. However, modern modifications have significantly improved the reaction efficiency and environmental profile. A notable advancement involves the use of trifluoroacetic acid in mixed THF/HMPA solvents, resulting in high yields with no detectable isomers or dial-dehydes [11].

Recent mechanochemical approaches to the Duff reaction have demonstrated remarkable improvements in sustainability [12]. The solid-phase mechanochemical route employs silica as a reaction medium with sulfuric acid as catalyst in a mixer mill, avoiding the use of toxic trifluoroacetic acid while achieving excellent yields and exclusive ortho-selectivity for phenolic substrates [12].

Yields for the Duff reaction typically range from 30-70% under traditional conditions, with modern mechanochemical methods achieving yields up to 85-95% [11] [12]. The reaction demonstrates good scalability, with gram-scale syntheses validating its practical utility [12].

Vilsmeier-Haack Reaction for Salicylaldehyde Production

The Vilsmeier-Haack reaction represents one of the most versatile and widely used methods for aromatic formylation, employing N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the reactive Vilsmeier reagent [13] [14]. This method demonstrates particular effectiveness for electron-rich aromatic compounds and offers excellent functional group compatibility [13].

The mechanism begins with the reaction between DMF and phosphoryl chloride to form the N,N-dimethylchloroiminium salt, commonly known as the Vilsmeier reagent [13] [14]. This electrophilic species readily undergoes nucleophilic attack by electron-rich aromatic rings, with the reaction proceeding through a classic electrophilic aromatic substitution pathway [13].

Upon nucleophilic attack by the aromatic substrate, an iminium intermediate forms, which is subsequently hydrolyzed during aqueous workup to yield the corresponding aromatic aldehyde [13] [14]. The reaction demonstrates excellent regioselectivity, typically favoring the para position on substituted benzene rings, although electronic effects can influence product distribution [14].

Reaction conditions for the Vilsmeier-Haack formylation are generally mild, with temperatures ranging from 0-80°C depending on substrate reactivity [13] [14]. The reaction typically employs anhydrous solvents such as dichloromethane or DMF itself, with reaction times ranging from 30 minutes to 6 hours [14].

Modern applications of the Vilsmeier-Haack reaction have incorporated transition metal catalysis to enhance selectivity and reaction efficiency. Studies have demonstrated that transition metal ions such as Cu(II), Ni(II), Co(II), Cd(II), and Zn(II) can significantly improve reaction rates and yields under mild conditions [15]. Under metal-ion-free conditions, Vilsmeier-Haack reactions often proceed sluggishly with poor yields, but metal ion catalysis provides highly regioselective formylation with simple workup procedures [15].

Yields for Vilsmeier-Haack formylation typically range from 60-85%, representing one of the higher-yielding classical formylation methods [14]. The reaction's broad substrate scope and mild conditions have made it a standard method in both academic and industrial settings.

Comparative Analysis of Formylation Methods

A comprehensive comparison of the major formylation methods reveals distinct advantages and limitations for each approach. The Reimer-Tiemann reaction offers excellent ortho-selectivity and uses readily available reagents, but suffers from the use of toxic chloroform and harsh reaction conditions [6] [7]. Yields typically range from 20-80%, with significant variability depending on substrate and conditions [9].

The Duff reaction provides an environmentally friendlier alternative by avoiding halogenated reagents, but traditionally suffers from low yields (30-70%) and requires harsh acidic conditions [10] [11]. However, recent mechanochemical modifications have dramatically improved both yields (up to 95%) and environmental profile [12].

The Vilsmeier-Haack reaction demonstrates superior yields (60-85%) and mild reaction conditions but requires anhydrous conditions and employs toxic phosphoryl chloride [13] [14]. The method shows excellent functional group compatibility and broad substrate scope, making it particularly attractive for complex molecule synthesis [14].

Selectivity patterns vary among the methods, with the Reimer-Tiemann and Duff reactions showing strong ortho-selectivity for phenolic substrates, while the Vilsmeier-Haack reaction tends to favor para-substitution on simple aromatic rings [6] [10] [14]. Electronic and steric effects can modulate these selectivity patterns, providing opportunities for regiocontrol in specific applications.

Environmental considerations increasingly favor methods that avoid toxic reagents and harsh conditions. The mechanochemical Duff reaction and metal-catalyzed Vilsmeier-Haack variants represent significant advances in green chemistry applications [12] [15]. These developments align with modern sustainability requirements while maintaining high synthetic efficiency.

Modern Synthetic Approaches

Catalytic Methods

Contemporary catalytic approaches to salicylaldehyde synthesis have focused on developing more selective, efficient, and environmentally benign methods. Transition metal catalysis has emerged as a particularly powerful tool for achieving controlled formylation reactions under mild conditions [16] [17].

Rhodium-catalyzed systems have demonstrated exceptional performance in hydroacylation reactions involving salicylaldehyde derivatives [16]. The combination of [Rh(nbd)₂]BF₄ with bis(diphenylphosphinoethane) (dppe) in dichloromethane at room temperature provides excellent conversions and yields for coupling reactions between aldehydes and terminal alkynes [16]. This catalytic system enables sequential transformations, including ortho-C-H olefination and para-bromination, creating complex polysubstituted benzenes through multiple C-H functionalization steps [16].

Copper-based catalytic systems have shown remarkable effectiveness in aerobic oxidation processes [18]. These catalysts enable the selective ortho-oxygenation or oxidative coupling of phenols under mild conditions, providing access to ortho-quinones, biphenols, or benzoxepines depending on reaction parameters [18]. The ability to control product selectivity through appropriate choice of copper salt, amine ligand, and reaction temperature represents a significant advancement in phenol chemistry [18].

Titanium tetrachloride-mediated formylation using dichloromethyl methyl ether has emerged as a highly regioselective method for aromatic aldehyde synthesis [19]. This system operates at 0°C in dichloromethane under inert atmosphere, providing excellent regioselectivity and clean reaction profiles compared to traditional methods [19]. The reaction demonstrates particular effectiveness with phenolic substrates, where metal-oxygen coordination contributes significantly to ortho-formylation selectivity [19].

Iron-ruthenium bimetallic catalysts supported on ionic liquid phases have shown promise for selective transformations of aromatic substrates [20]. The Fe₂₅Ru₇₅@SILP catalyst system enables selective hydrodeoxygenation reactions under continuous flow conditions, demonstrating high robustness and flexibility for various substituted aromatic compounds [20].

Green Chemistry Perspectives

The integration of green chemistry principles into salicylaldehyde synthesis has driven the development of more sustainable and environmentally responsible methods [21] [22]. These approaches prioritize the use of renewable feedstocks, non-toxic reagents, and energy-efficient processes while maintaining high synthetic efficiency.

Aqueous media synthesis represents a significant advancement in green chemistry applications [21] [23]. The development of water-based synthetic protocols for salicylaldehyde-based compounds eliminates the need for organic solvents while often providing superior yields and reduced reaction times [21]. Microwave-assisted synthesis in aqueous media has demonstrated particular effectiveness, offering advantages including reduced reaction time, increased conversion, and good product yields [21].

Deep eutectic solvent (DES) systems have emerged as promising alternatives to traditional organic solvents [24]. The use of choline chloride-zinc chloride DES systems enables N-formylation reactions under mild conditions with excellent recyclability and reusability [24]. These systems act as both catalyst and solvent, simplifying reaction protocols while reducing environmental impact [24].

Metal-free formylation methods using dimethyl sulfoxide (DMSO) as both solvent and formyl source represent a significant breakthrough in sustainable synthesis [25]. These protocols achieve direct C-H formylation under mild conditions with good functional group tolerance and high selectivity [25]. The co-control by triazole and hydroxyl groups enables site-selective formylation without the need for toxic metal catalysts [25].

Mechanochemical synthesis approaches have revolutionized traditional formylation reactions by eliminating solvent requirements entirely [12]. The solid-phase mechanochemical Duff reaction using ball milling achieves excellent yields while avoiding toxic reagents and reducing energy consumption [12]. This approach demonstrates exceptional scalability and represents a truly sustainable alternative to conventional methods [12].

Bio-based feedstock utilization has become increasingly important in green salicylaldehyde synthesis [26]. The valorization of phenols derived from biomass through step- and atom-efficient protocols supports the transition to sustainable chemical production [26]. Palladium-catalyzed double C-H functionalization enables the transformation of biomass-derived phenols into structurally diverse products, including natural product analogs [26].

Selective Ortho-Formylation Strategies

Advanced selectivity control in ortho-formylation has become a central focus of modern synthetic methodology development. The Casnati-Skattebøl reaction exemplifies this approach, providing highly selective ortho-formylation of phenols through magnesium phenolate intermediates [27] [28].

The Casnati-Skattebøl method involves the reaction of magnesium phenolates with formaldehyde followed by oxidation of the intermediate hydroxymethyl group [27] [28]. This approach typically achieves yields of 70-95% with excellent ortho-selectivity, making it particularly valuable for the synthesis of substituted salicylaldehydes [27]. The reaction has found extensive application in the synthesis of biologically active substances and natural products [28].

Mechanistic understanding of ortho-selectivity has been enhanced through detailed studies of metal coordination effects [19]. In titanium-mediated formylation, the coordination between the metal center and phenolic oxygen significantly influences regioselectivity, with steric hindrance also playing a crucial role in determining the final substitution pattern [19]. These insights enable rational design of selective formylation protocols for specific target molecules.

Directing group strategies have expanded the scope of selective formylation reactions [16]. The use of triazenyl aldehydes as substrates enables multiple sequential C-H functionalization reactions with high regiocontrol [16]. These directing groups can be readily installed and removed, providing a versatile platform for complex molecule synthesis [16].

Environmental factors in selectivity control include the development of water-tolerant catalytic systems and air-stable reagents [29]. Ammonium acetate-catalyzed formylation of phenols with paraformaldehyde in acetic acid provides good yields under mild conditions while avoiding the need for strict anhydrous conditions [29]. This approach demonstrates that high selectivity can be maintained even under environmentally benign reaction conditions [29].

The integration of computational methods with experimental optimization has accelerated the development of selective formylation strategies [17]. Density functional theory calculations have provided insights into reaction mechanisms and energy barriers, enabling the rational design of more effective catalytic systems [17]. These computational approaches continue to drive innovation in selective synthetic methodology development.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999)
Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline]
Liquid
colourless to straw coloured oily liquid with a pungent, bitter, almond-like odou

Color/Form

Liquid
Colorless, oily liquid or dark-red oil
Colorless to straw, oily liquid

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

122.036779430 g/mol

Monoisotopic Mass

122.036779430 g/mol

Boiling Point

386 °F at 760 mmHg (USCG, 1999)
197 °C
196.00 to 197.00 °C. @ 760.00 mm Hg

Flash Point

172 °F (USCG, 1999)
ca.78 °C (172 °F) - closed cup

Heavy Atom Count

9

Taste

Nut-like, coumarin flavor at low levels
Burning taste

Vapor Density

4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air)
4.2 (Air = 1)

Density

1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink
1.167 g/cu cm at 20 °C/4 °C
1.159-1.170

LogP

1.81 (LogP)
1.81
log Kow = 1.81

Odor

Bitter, almond-like odor
Pungent, irritating odor similar to benzenaldehyde, acetophenone, and nitrobenzene, but with phenolic notes

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides
When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

19.4 °F (USCG, 1999)
-7 °C
0.7 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

17K64GZH20

Related CAS

29734-89-2

GHS Hazard Statements

Aggregated GHS information provided by 3864 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (54.17%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (56.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (56.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (54.06%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-Hydroxybenzaldehyde is a colorless to straw-colored oily liquid. It has a bitter-almond odor and burning, nut-like taste. It is slightly soluble in water. It occurs in various kinds of plants. USE: 2-Hydroxybenzaldehyde is an important commercial chemical. It is used to make other chemicals such as drugs and dyes, plastics, farming and industrial chemicals and as a flavoring in foods, drinks, tobacco products. It is also used in some perfumes. EXPOSURE: Workers that use 2-hydroxybenzaldehyde may breathe in vapors or have direct skin contact. The general population may be exposed by eating foods containing 2-hydroxybenzaldehyde, smoking tobacco products, use of some perfumes and breathing in air. If 2-hydroxybenzaldehyde is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Allergic contact dermatitis was reported in a forest service worker who had handled aspen bark. The allergic skin reaction was determined to be a result of exposure to salicyl alcohol and 2-hydroxybenzaldehyde present in aspen bark. A few laboratory animal toxicity studies of salicylaldehyde are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for 2-hydroxybenzaldehyde to cause infertility, abortion, or birth defects were not available. Data on the potential for 2-hydroxybenzaldehyde to cause cancer in laboratory animals were not available. The potential for 2-hydroxybenzaldehyde to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

1.09 mmHg at 90 °F (USCG, 1999)
0.59 [mmHg]
0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

90-02-8
27761-48-4

Absorption Distribution and Excretion

At fixed cosubstrate levels of salicylaldehyde, enzyme kinetics showed substrate inhibition effects.

Associated Chemicals

Benzaldehyde, 3-hydroxy;100-83-4
Benzaldehyde, 4-hydroxy;123-08-0

Wikipedia

Salicylaldehyde
Linolein

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

One industrial process starts with phenol and forms 2-hydroxybenzyl alcohol (saligenin) by reacting triphenyl metaborate with formaldehyde. The alcohol is catalytically oxidized in air to give 2-hydroxybenzaldehyde. It is more economical to react phenol with formaldehyde in the presence of alkaline catalysts and in the absence of boric acid. The yield is approximately 85%. The ratio of 2-hydroxybenzyl alcohol to 4-hydroxybenzyl alcohol can be altered by varying the catalyst. The oxidation of the hydroxybenzyl alcohols is carried out in an aqueous solution with a platinum-lead-carbon catalyst and gives the corresponding hydroxybenzaldehydes in yields of more than 98%.
The best known process /for the manufacture of 2-hydroxybenzaldehyde/ is based on the Reimer-Tiemann reaction, in which phenol is reacted with chloroform in the presence of an aqueous alkali. Moderate yields of 2-hydroxy- and 4-hydroxybenzaldehyde are obtained in a ratio of about 85:15. The use of aqueous methanol as a reaction medium improves the yield, especially that of 4-hydroxybenzaldehyde. According to a modern variation of the Reimer-Tiemann reaction, the process is carried out in the absence of water. An alkali-metal phenolate reacts with chloroform and a suspension of an alkali-metal hydroxide in an inert organic solvent.
2-Hydroxybenzaldehyde can also be produced by electrolytic reduction of salicylic acid on a rotating amalgam cathode and by catalytic reduction of a salicylic acid halide.
Made by heating sodium phenolate and chloroform with NaOH.
Synthesis: From phenol, chloroform, and alkali according to Reimer-Tiemman method (1876); starting material for mfr of coumarin.

General Manufacturing Information

Benzaldehyde, 2-hydroxy-: ACTIVE

Analytic Laboratory Methods

Salicylaldehyde determined by polarography with Et4NI as supporting electrolyte.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Alkylated Salicylaldehydes and Prenylated Indole Alkaloids from the Endolichenic Fungus

Li-Bin Lin, Yu-Qi Gao, Rui Han, Jian Xiao, Yi-Meng Wang, Qiang Zhang, Yi-Jie Zhai, Wen-Bo Han, Wen-Li Li, Jin-Ming Gao
PMID: 34096711   DOI: 10.1021/acs.jafc.1c01148

Abstract

Sixteen metabolites, including seven C
-alkylated salicylaldehyde derivatives (
-
) and nine prenylated indole alkaloids (
-
), three of which are new, namely, asperglaucins A and B (
and
) and neoechinulin F (
), were separated from the endolichenic fungus
SQ-8. Asperglaucin A (
) represents an unusual phthalide-like derivative with a benzo[
]thiophen-1(3
)-one scaffold. All compounds were assessed
for antibacterial, antineuroinflammatory, and antioxidant activities. Notably, asperglaucins A and B exhibited potent antibacterial activities against two plant pathogens
pv
(Psa) and
, with an MIC value of 6.25 μM; further SEM analyses illustrated that the possible bacteriostatic mechanisms for compounds
and
were to alter the external structure of
and Psa, and to cause the rupture or deformation of the cell membranes, respectively, and the results suggest that compounds
and
may serve as potential promising candidates for lead compounds of agrochemical bactericides. Furthermore, compounds
and
significantly inhibited nitric oxide production with an IC
value of ca. 12 μM, and the possible anti-inflammatory mechanisms involved were also studied by molecular docking. Finally, the tested phenolics
-
showed significant antioxidative effects. Thus, strain SQ-8 represents a novel resource of these bioactive metabolites to be utilized.


Fabrication of starch-salicylaldehyde based polymer nanocomposite (PNC) for the removal of pollutants from contaminated water

Tansir Ahamad, Mu Naushad, Rashed Hassan Mousa, Saad M Alshehri
PMID: 33736279   DOI: 10.1016/j.ijbiomac.2020.10.170

Abstract

In the present study, we have fabricated magnetic nanocomposite based on the starch and salicylaldehyde resin embedded with magnetic Fe
O
nanoparticles (SS@Fe
O
). The fabricated nanocomposite was characterized using various analytical methods including XRD, SEM, FTIR, TGA, TEM, BET and XPS. As-fabricated nanocomposite was used for the adsorption of Pb(II) and Cd(II) from aqueous solution. The adsorption results revealed that the maximum adsorption capacity was found to be 265.4 and 247.2 mg/g for Pb(II) and Cd(II) respectively at pH 6 and room temperature. The adsorption kinetic results support that the adsorption of both the toxic metals was carried out via second order reaction and the rate constants were found to be 6.31 × 10
and 7.18 × 10
g·mg
·min
for Pb(II) and Cd(II) respectively. The adsorption isotherm displays the Langmuir adsorption isotherm and supports the monolayer and mainly chemisorption with poor physisorption. Additionally, the thermodynamic parameters were evaluated and the adsorption came true in exothermically and spontaneously with both Pb(II) and Cd(II). As-fabricated starch based magnetic nanocomposite displays excellent adsorption as well as outstanding reusability. Therefore, these outcomes support that the SS@Fe
O
nanocomposite can be used as a promising adsorbent for industrial application.


Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes

Mohammad A Ranjbari, Hossein Tavakol
PMID: 33656875   DOI: 10.1021/acs.joc.1c00143

Abstract

Different benzofuran derivatives are synthesized via a catalyst-free reaction between nitroepoxides and salicylaldehydes. In the employed methodology, K
CO
and DMF have been used at 110 °C, and the reactions were completed after 12 h in 33-84% yields. The highest yields were obtained using 3-nitrosalicylaldehyde. Finally, a plausible mechanism was proposed for the reaction, and some evidence was provided for this mechanism such as the detection of released acetate anion (using FTIR) and isolation and structure determination of the critical intermediate.


A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells

Andrew K Rudd, Neel Mittal, Esther W Lim, Christian M Metallo, Neal K Devaraj
PMID: 33044062   DOI: 10.1021/jacs.0c06652

Abstract

The single-chained sphingolipid sphingosine is an essential structural lipid and signaling molecule. Abnormal sphingosine metabolism is observed in several diseases, including cancer, diabetes, and Alzheimer's. Despite its biological importance, there is a lack of tools for detecting sphingosine in living cells. This is likely due to the broader challenge of developing highly selective and live-cell compatible affinity probes for hydrophobic lipid species. In this work, we have developed a small molecule fluorescent turn-on probe for labeling sphingosine in living cells. We demonstrate that this probe exhibits a dose-dependent response to sphingosine and is able to detect endogenous pools of sphingosine. Using our probe, we successfully detected sphingosine accumulation in cells from patients with Niemann-Pick type C1 (NPC1), a lipid transport disorder in which increased sphingosine mediates disease progression. This work provides a simple and accessible method for the detection of sphingosine and should facilitate study of this critical signaling lipid in biology and disease.


Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes

Sadaf Hashmi, Samra Khan, Zahid Shafiq, Parham Taslimi, Muhamamd Ishaq, Nastaran Sadeghian, Halide Sedef Karaman, Naeem Akhtar, Muhamamd Islam, Asnuzilawati Asari, Habsah Mohamad, İlhami Gulçin
PMID: 33383322   DOI: 10.1016/j.bioorg.2020.104554

Abstract

With the fading of 'one drug-one target' approach, Multi-Target-Directed Ligands (MTDL) has become a central idea in modern Medicinal Chemistry. The present study aimed to design, develop and characterize a novel series of 4-(Diethylamino)-salicylaldehyde based thiosemicarbazones (3a-p) and evaluates their biological activity against cholinesterase, carbonic anhydrases and α-glycosidase enzymes. The hCA I isoform was inhibited by these novel 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones (3a-p) in low nanomolar levels, the Ki of which differed between 407.73 ± 43.71 and 1104.11 ± 80.66 nM. Against the physiologically dominant isoform hCA II, the novel compounds demonstrated K
s varying from 323.04 ± 56.88 to 991.62 ± 77.26 nM. Also, these novel 4-(diethylamino)-salicylaldehyde based thiosemicarbazones (3a-p) effectively inhibited AChE, with Ki values in the range of 121.74 ± 23.52 to 548.63 ± 73.74 nM. For BChE, Ki values were obtained with in the range of 132.85 ± 12.53 to 618.53 ± 74.23 nM. For α-glycosidase, the most effective Ki values of 3b, 3k, and 3g were with Ki values of 77.85 ± 10.64, 96.15 ± 9.64, and 124.95 ± 11.44 nM, respectively. We have identified inhibition mechanism of 3b, 3g, 3k, and 3n on α-glycosidase AChE, hCA I, hCA II, and BChE enzyme activities. Hydrazine-1-carbothioamide and hydroxybenzylidene moieties of compounds play an important role in the inhibition of AChE, hCA I, and hCA II enzymes. Hydroxybenzylidene moieties are critical for inhibition of both BChE and α-glycosidase enzymes. The findings of in vitro and in silico evaluations indicate 4-(diethylamino)-salicylaldehyde-based thiosemicarbazone scaffold to be a promising hit for drug development for multifactorial diseases like Alzheimer's disease.


A Reagent for Amine-Directed Conjugation to IgG1 Antibodies

Anders Märcher, Johan Palmfeldt, Marija Nisavic, Kurt V Gothelf
PMID: 33306206   DOI: 10.1002/anie.202013911

Abstract

Functionalized antibodies are an indispensable resource for diagnosis, therapy and as a research tool for chemical biology. However, simpler and better methodologies are often required to improve the labeling of antibodies in terms of selectivity and scalability. Herein, we report the development of an easily available chemical reagent that allows site-directed labeling of native human IgG1 antibodies in good yield and mono-labeling selectivity. The salicylaldehyde moiety of the reagent reacts with surface exposed lysine residues to transiently form an iminium ion, and this positions a semi-reactive ester in proximity of a second lysine residue that reacts with the ester to form an amide. Interestingly, it appears that the formation of the iminium ion also has a significant activating effect of the ester. We use flow cytometry and bio-layer interferometry to confirm that the labeled antibodies retain antigen binding.


Euroticins A and B, Two Pairs of Highly Constructed Salicylaldehyde Derivative Enantiomers from a Marine-Derived Fungus

Weimao Zhong, Yuchan Chen, Zhimao Mai, Xiaoyi Wei, Junfeng Wang, Qi Zeng, Xiayu Chen, Xinpeng Tian, Weimin Zhang, Fazuo Wang, Si Zhang
PMID: 32909756   DOI: 10.1021/acs.joc.0c01407

Abstract

Two pairs of salicylaldehyde derivative enantiomers, euroticins A and B (
and
), were isolated from a marine-derived fungus
sp. SCSIO F452. Compound
possesses a highly constructed 6/6/6/5/7 pentacyclic structure featuring an unprecedented 2,11-dioxatricyclo[5.3.1.0
]undecane core. Compound
represents the first example of 6/6/6/6 tetracyclic salicylaldehyde derivative. Their structures were established by spectroscopic analyses, X-ray diffraction, and electronic circular dichroism (ECD) and
C NMR calculations. Compounds (+)-
and (-)-
exhibited remarkable antioxidative activities.


Multicomponent Synthesis of Luminescent Iminoboronates

Samuel Guieu, Cátia I C Esteves, João Rocha, Artur M S Silva
PMID: 33371240   DOI: 10.3390/molecules25246039

Abstract

A family of iminoboronates was prepared through a one-pot multicomponent reaction, starting from boronic acid, anthranilic acid, and different salicylaldehydes. Their synthesis was straightforward and the complexes were obtained in good to excellent yields. Their photophysical properties were assessed in a diluted solution, and the complexes proved to be faintly luminescent. These chelates demonstrated remarkable Aggregation-Induced Emission Enhancement, which was rationalized using crystal structures.


A theoretical mathematical model for assessing diclofenac release from chitosan-based formulations

Manuela Maria Iftime, Daniel Lucian Dobreci, Stefan Andrei Irimiciuc, Maricel Agop, Tudor Petrescu, Bogdan Doroftei
PMID: 32720542   DOI: 10.1080/10717544.2020.1797242

Abstract

The paper reports a new mathematical model for understanding the mechanism delivery from drug release systems. To do this, two drug release systems based on chitosan and diclofenac sodium salt as a drug model, were prepared by in situ hydrogelation in the presence of salicylaldehyde. The morphology of the systems was analyzed by scanning electron microscopy and polarized light microscopy and the drug release was
investigated into a medium mimicking the
environment. The drug release mechanism was firstly assessed by fitting the
release data on five traditional mathematical model. In the context of pharmacokinetics behavioral analysis, a new mathematical procedure for describing drug release dynamics in polymer-drug complex systems was proposed. Assuming that the dynamics of polymer-drug system's structural units take place on continuous and nondifferentiable curves (multifractal curves), it was showed that in a one-dimensional hydrodynamic formalism of multifractal variables the drug release mechanism is given through synchronous dynamics at a differentiable and non-differentiable scale resolutions.


A simple "turn-on" fluorescence sensor for salicylaldehyde skeleton based on switch of PET-AIE effect

Shibing Chen, Sining Zheng, Shengjie Jiang, Hongyu Guo, Fafu Yang
PMID: 33481048   DOI: 10.1007/s00216-021-03165-2

Abstract

The selective detection of salicylaldehyde skeleton is of great significance in phytochemistry and biological research but rarely reported. In this research, a simple and highly selective "turn-on" fluorescence sensor (CDB-Am) for salicylaldehyde skeleton was developed based on switch of photoinduced electron transfer (PET) and aggregation-induced emission (AIE). CDB-Am bearing amino-cyanodistyrene structure responded to salicylaldehyde in the range of 3.1 to 40 μM with a detection limit of 0.94 μM. The sensing process of formation of Schiff-base adduct CDB-SA was confirmed by
H NMR, MS, and FT-IR spectra, revealing that a recovered AIE property accounted for the turn-on fluorescence response of CDB-Am and the intramolecular hydrogen bonding played a crucial role in the disruption of PET process. This sensing ability was successfully applied for both fluorescence qualitative test of salicylaldehyde skeleton on TLC analysis and quantitative detection of salicylaldehyde skeleton with good accuracy in the root bark of Periploca sepium, suggesting the extensive applications in phytochemistry and traditional Chinese herbal medicine. Furthermore, CDB-Am exhibited the first excellent fluorescence imaging ability in detecting salicylaldehyde skeleton in a living system. This work supplied a new strategy of preparing a novel "turn-on" fluorescence probe for detecting salicylaldehyde skeleton in complex environments and living bodies.


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